2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a quinazolinone core, a furan ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan-2-carboxylic acid derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.
Final Coupling: The final step involves coupling the quinazolinone derivative with N-(2-methoxyethyl)acetamide under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone and furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The furan ring and quinazolinone core are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and thiol group but has a different core structure.
4-Hydroxy-2-quinolones: Similar quinazolinone core but lacks the furan ring and sulfanyl group.
Indole Derivatives: Similar aromatic structure but different functional groups and core structure.
Uniqueness
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is unique due to the combination of its quinazolinone core, furan ring, and sulfanyl group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-24-10-8-19-16(22)12-26-18-20-15-7-3-2-6-14(15)17(23)21(18)11-13-5-4-9-25-13/h2-7,9H,8,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWGOBKCKRCPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.